

Navigating the Biological Landscape of Bromo-Iodo-Indazole Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 3-Bromo-5-iodo-1H-indazole

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The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant biological activities. Among the various halogenated indazoles, bromo-iodo-substituted indazoles serve as versatile intermediates for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the biological activity of derivatives of 6-Bromo-3-iodo-1H-indazole, a structural isomer of the titular **3-Bromo-5-iodo-1H-indazole**. Due to a lack of publicly available biological data for **3-Bromo-5-iodo-1H-indazole** and its direct derivatives, this guide will focus on the comprehensive data available for derivatives synthesized from the closely related 6-Bromo-3-iodo-1H-indazole, offering valuable insights into the structure-activity relationships of this class of compounds.

The indazole core, with its fused benzene and pyrazole rings, is a privileged structure in drug discovery, known to interact with a variety of biological targets. The introduction of bromine and iodine atoms at different positions on this scaffold provides key handles for further chemical modifications, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological properties. These halogenated indazoles are particularly important in the development of kinase inhibitors and other anti-cancer agents.

Comparative Biological Activity: Antiproliferative Effects of 6-Bromo-3-iodo-1H-indazole Derivatives

A study by Shang et al. (2021) details the synthesis and in vitro antiproliferative activity of a series of indazole derivatives originating from 6-Bromo-3-iodo-1H-indazole. The following table summarizes the 50% inhibitory concentration (IC₅₀) values of these compounds against a panel of human cancer cell lines, providing a quantitative comparison of their potency. The parent compound in this context is the synthetic intermediate from which these derivatives were synthesized.

Compound ID	Modification from Parent Scaffold	A549 (Lung Cancer) IC50 (μM)	4T1 (Breast Cancer) IC50 (μM)	MCF-7 (Breast Cancer) IC50 (μM)	HepG2 (Liver Cancer) IC50 (μM)	HCT116 (Colon Cancer) IC50 (μM)
2a	R = 4-(4-methylpiperazin-1-yl)phenyl	>10	>10	1.15	>10	4.89
2b	R = 4-(morpholin-4-yl)phenyl	2.98	1.95	0.87	2.55	1.09
2c	R = 4-(pyrrolidin-1-yl)phenyl	1.45	0.89	0.46	1.23	0.67
2d	R = 4-(piperidin-1-yl)phenyl	1.02	0.65	0.33	0.98	0.54
2e	R = 3-(pyrrolidin-1-yl)phenyl	3.87	2.11	1.54	3.01	2.56
2f	R = 3-(piperidin-1-yl)phenyl	0.87	0.43	0.23	0.65	0.34
2g	R = 4-methoxyphenyl	4.56	3.89	2.01	4.12	3.54
2h	R = 3,4-dimethoxyphenyl	6.78	5.01	3.12	6.34	4.87
2i	R = 3,4,5-trimethoxyphenyl	8.01	6.32	4.56	7.89	5.11

	R = 4-					
2k	(dimethylamino)phenyl	1.89	1.02	0.56	1.54	0.88

Note: The modifications listed are at the 6-position of the indazole ring, replacing the bromine atom via a Suzuki coupling reaction. The parent scaffold for these derivatives is (E)-3-(3,5-dimethoxystyryl)-6-bromo-1H-indazole, which is synthesized from 6-Bromo-3-iodo-1H-indazole.

Experimental Protocols

Synthesis of 6-Bromo-3-iodo-1H-indazole

The key intermediate, 6-Bromo-3-iodo-1H-indazole, was synthesized from 6-bromo-1H-indazole. To a solution of 6-bromo-1H-indazole in dimethylformamide (DMF), potassium hydroxide (KOH) was added. Subsequently, a solution of iodine (I₂) in DMF was added dropwise, and the mixture was stirred at room temperature for 3 hours. The reaction mixture was then poured into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃), leading to the precipitation of a white solid. This solid was filtered and dried to yield 6-Bromo-3-iodo-1H-indazole.[\[1\]](#)

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines (A549, 4T1, MCF-7, HepG2, and HCT116) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours. After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. Finally, the formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.

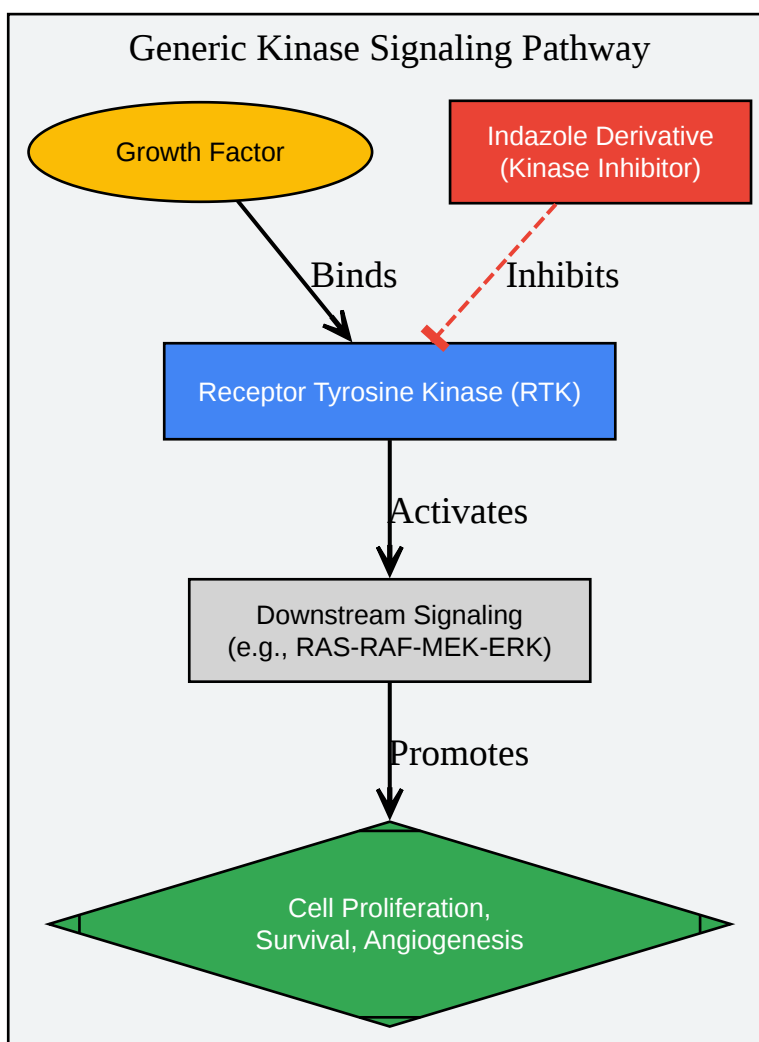
Visualizing the Synthetic and Signaling Landscape

To better understand the context of this research, the following diagrams illustrate the general synthetic workflow and a relevant signaling pathway often targeted by indazole derivatives.



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Caption: Synthetic and evaluation workflow for 6-Bromo-1H-indazole derivatives.



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Caption: Inhibition of a generic kinase signaling pathway by an indazole derivative.

In conclusion, while direct comparative data for **3-Bromo-5-iodo-1H-indazole** and its derivatives remains elusive in the current literature, the analysis of derivatives from its structural isomer, 6-Bromo-3-iodo-1H-indazole, provides a valuable framework for understanding the structure-activity relationships within this chemical class. The potent antiproliferative activities observed for several of the synthesized derivatives underscore the potential of the bromo-iodo-indazole scaffold as a starting point for the development of novel anti-cancer therapeutics. Further research is warranted to explore the biological activities of derivatives from **3-Bromo-5-iodo-1H-indazole** to provide a more complete picture of this promising area of medicinal chemistry.

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References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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